Geniposide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant and Anti-inflammatory Properties

One of the most studied aspects of Geniposide is its potent antioxidant and anti-inflammatory activity. Studies have shown it can effectively combat oxidative stress, a condition linked to various chronic diseases. Geniposide achieves this by scavenging free radicals and modulating the activity of enzymes involved in antioxidant defense []. Additionally, research suggests Geniposide's anti-inflammatory properties may be beneficial in managing conditions like inflammatory bowel disease and rheumatoid arthritis [].

Potential for Neuroprotection

Role in Diabetes Management

Research suggests Geniposide may hold promise for diabetes management. Studies have shown it can improve blood sugar control, promote pancreatic beta-cell function, and reduce diabetic complications []. Geniposide's ability to modulate insulin signaling and regulate inflammatory pathways may contribute to its potential benefits in diabetes treatment [].

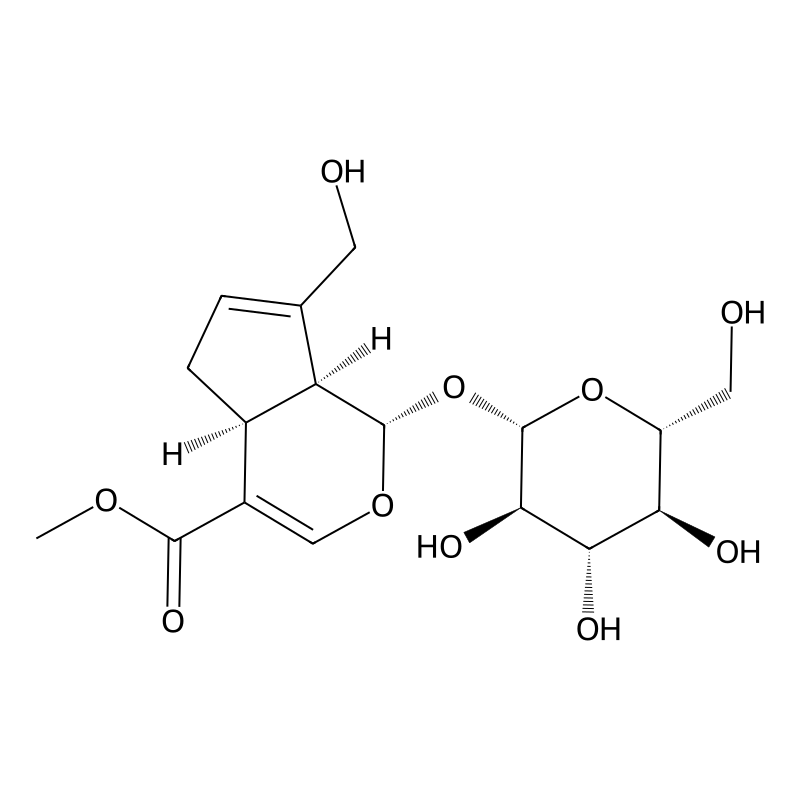

Geniposide is a bioactive iridoid glycoside, primarily derived from the fruit of Gardenia jasminoides, a plant widely used in traditional medicine. Its chemical structure is characterized by the formula C17H24O10, indicating it consists of a genipin molecule linked to a glucose unit. Geniposide appears as a white or pale yellow powder, exhibiting solubility in water and ethanol but insolubility in petroleum ether. It has a density of 1.49 g/cm³ and a melting point of 161.53°C .

- Glucagon-like peptide-1 (GLP-1) receptor agonism: Studies suggest geniposide might act as an agonist for the GLP-1 receptor, potentially contributing to its neuroprotective effects [].

- Antioxidant activity: Geniposide seems to induce the production of endogenous antioxidant enzymes, protecting cells from oxidative stress [].

- Anti-inflammatory modulation: Research indicates geniposide might modulate inflammatory pathways, potentially explaining its anti-inflammatory properties [].

Geniposide exhibits a wide range of biological activities:

- Neuroprotective Effects: It acts as an agonist for the glucagon-like peptide-1 receptor, promoting neurotrophic effects that may benefit conditions like Alzheimer's and Parkinson's diseases .

- Antidiabetic Properties: Geniposide enhances glucose utilization and insulin production while inhibiting insulin resistance and hepatic glucose production .

- Hepatoprotective Effects: It protects liver cells from oxidative stress and can mitigate liver injury caused by high glucose levels .

- Anti-inflammatory and Antioxidant Activities: Geniposide modulates inflammatory pathways and enhances the expression of antioxidant enzymes, thereby reducing oxidative damage .

Geniposide can be synthesized through various methods, including:

- Natural Extraction: The most common method involves extracting geniposide from Gardenia jasminoides fruits using solvents like ethanol or methanol.

- Chemical Synthesis: Laboratory synthesis methods have been developed to produce geniposide through glycosylation reactions involving genipin and glucose derivatives, although these methods are less common compared to natural extraction techniques.

Geniposide is utilized in several therapeutic contexts:

- Traditional Medicine: Employed for its anti-inflammatory, analgesic, and antidiabetic properties.

- Pharmaceutical Development: Investigated for potential formulations targeting metabolic disorders, neurodegenerative diseases, and liver protection.

- Nutraceuticals: Incorporated into dietary supplements aimed at improving metabolic health and providing antioxidant benefits.

Research indicates that geniposide interacts with various biological pathways:

- It modulates the activity of enzymes involved in glucose metabolism, such as glycogen phosphorylase and glucose-6-phosphatase.

- Geniposide influences signaling pathways related to oxidative stress and inflammation, notably through the activation of the phosphoinositide 3-kinase/nuclear factor erythroid 2-related factor 2 pathway .

- Studies have also shown potential hepatotoxicity at high doses, which necessitates careful consideration of dosage in therapeutic applications .

Geniposide shares structural similarities with other iridoid glycosides. Here are some comparable compounds:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| Genipin | Yes | Active metabolite of geniposide; exhibits neuroprotective effects. |

| Loganin | Yes | Exhibits anti-inflammatory and antioxidant activities; less studied than geniposide. |

| Catalpol | Yes | Found in Rehmannia glutinosa; known for its neuroprotective effects but with different pharmacokinetics. |

| Harpagoside | Yes | Exhibits anti-inflammatory properties; primarily sourced from Harpagophytum procumbens. |

Geniposide stands out due to its extensive pharmacological profile encompassing neuroprotection, antidiabetic effects, hepatoprotection, and its unique mechanism of action through specific receptor interactions .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic